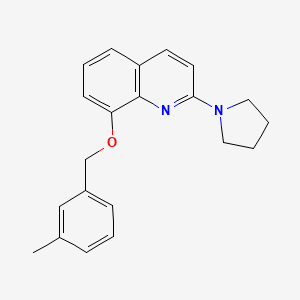

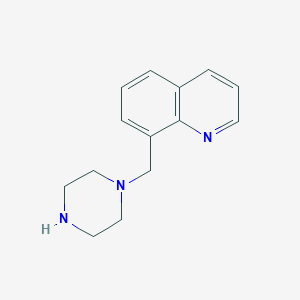

![molecular formula C21H17N3O2S B2901950 N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893944-72-4](/img/structure/B2901950.png)

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a benzofuran ring, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of these groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole and benzofuran compounds are known to participate in a variety of chemical reactions. For example, pyrazoles can undergo various transformations, including N-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could influence its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazoles are significant in medicinal chemistry due to their biological activities. The thieno[3,4-c]pyrazol moiety within the compound can be utilized in the synthesis of various pyrazole derivatives. These derivatives are often pursued for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities .

Natural Product Synthesis

Benzofuran is a core structure found in many natural products with biological activities. The benzofuran component of the compound could be key in synthesizing analogs of natural products, potentially leading to new drugs with anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Cancer Research

The structural complexity of the compound suggests potential applications in cancer research. For instance, it could be used to develop novel inhibitors targeting overactive receptor tyrosine kinase (TK) signaling pathways, which are a hallmark of many cancers .

Agricultural Chemistry

In the realm of agricultural chemistry, such compounds could be investigated for their potential use in the development of new pesticides or growth regulators. The pyrazole and benzofuran moieties might interact with specific enzymes or receptors in plant pathogens or crops .

Enzyme Inhibition

The compound could serve as a scaffold for the development of enzyme inhibitors. Pyrazole derivatives are known to inhibit various therapeutically significant enzymes and kinases, which could be beneficial in treating diseases where such enzymes are implicated .

Antiproliferative Agents

Research into similar structures has shown potential antiproliferative activity, which could make the compound a candidate for developing new treatments that inhibit the growth of cancer cells. It could be part of a library of compounds tested against various cancer cell lines to determine its efficacy .

Molecular Docking Studies

The compound’s structure makes it suitable for molecular docking studies to explore its binding affinity with various biological targets. Such studies could provide insights into its potential as a lead compound in drug discovery .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and pyrazoles, have been found to interact with a variety of biological targets . These include antimicrobial, antiretroviral, antifungal, and antineoplastic targets .

Mode of Action

For instance, some pyrazoles have been found to inhibit acetylcholinesterase (AChE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .

Biochemical Pathways

For instance, some pyrazoles have been found to induce oxidative stress, leading to an increase in reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cellular oxidative injury .

Result of Action

Compounds with similar structures have been found to have various biological and pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-13-6-2-4-8-17(13)24-20(15-11-27-12-16(15)23-24)22-21(25)19-10-14-7-3-5-9-18(14)26-19/h2-10H,11-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEVJQDTNXITQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901869.png)

![Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2901870.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2901873.png)

![5-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2901878.png)

![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B2901880.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2901882.png)

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)

![2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2901888.png)